molecular formula C21H21IN2O4 B11092173 (4Z)-4-(3-ethoxy-5-iodo-4-propoxybenzylidene)-1-phenylpyrazolidine-3,5-dione

(4Z)-4-(3-ethoxy-5-iodo-4-propoxybenzylidene)-1-phenylpyrazolidine-3,5-dione

Cat. No.: B11092173
M. Wt: 492.3 g/mol
InChI Key: FHYZSIFHXJINBM-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4Z)-4-(3-ethoxy-5-iodo-4-propoxybenzylidene)-1-phenylpyrazolidine-3,5-dione is a complex organic compound characterized by its unique structure, which includes ethoxy, iodo, and propoxy functional groups attached to a benzylidene moiety, and a pyrazolidine-3,5-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-(3-ethoxy-5-iodo-4-propoxybenzylidene)-1-phenylpyrazolidine-3,5-dione typically involves multi-step organic reactions. One common approach is the condensation of 3-ethoxy-5-iodo-4-propoxybenzaldehyde with 1-phenylpyrazolidine-3,5-dione under basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-(3-ethoxy-5-iodo-4-propoxybenzylidene)-1-phenylpyrazolidine-3,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the benzylidene moiety.

    Substitution: The iodo group in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium azide in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkanes or alcohols.

Scientific Research Applications

(4Z)-4-(3-ethoxy-5-iodo-4-propoxybenzylidene)-1-phenylpyrazolidine-3,5-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (4Z)-4-(3-ethoxy-5-iodo-4-propoxybenzylidene)-1-phenylpyrazolidine-3,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler ester with similar functional groups.

    Ethyl 2-amino-1-[4-(aminosulfonyl)phenyl]-4-(1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate: A more complex compound with a different core structure.

Uniqueness

(4Z)-4-(3-ethoxy-5-iodo-4-propoxybenzylidene)-1-phenylpyrazolidine-3,5-dione is unique due to its combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industry.

Properties

Molecular Formula

C21H21IN2O4

Molecular Weight

492.3 g/mol

IUPAC Name

(4Z)-4-[(3-ethoxy-5-iodo-4-propoxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione

InChI

InChI=1S/C21H21IN2O4/c1-3-10-28-19-17(22)12-14(13-18(19)27-4-2)11-16-20(25)23-24(21(16)26)15-8-6-5-7-9-15/h5-9,11-13H,3-4,10H2,1-2H3,(H,23,25)/b16-11-

InChI Key

FHYZSIFHXJINBM-WJDWOHSUSA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1I)/C=C\2/C(=O)NN(C2=O)C3=CC=CC=C3)OCC

Canonical SMILES

CCCOC1=C(C=C(C=C1I)C=C2C(=O)NN(C2=O)C3=CC=CC=C3)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.